2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile
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Overview
Description
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile is an organic compound that belongs to the class of aromatic nitriles It features a chloro group at the 2-position and a fluoro-phenyl group at the 6-position on an isonicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile typically involves the reaction of 4-fluoro-benzonitrile with 2-chloro-isonicotinic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a solvent like ethanol . The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, and H2SO4 are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or thiols are used in the presence of a base and a solvent like ethanol.
Oxidation and Reduction: Oxidizing agents like KMnO4 or reducing agents like LiAlH4 are used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various electrophiles.
Nucleophilic Substitution: Amines, thiols, or other nucleophile-substituted products.
Oxidation and Reduction: Corresponding oxides, amines, or alcohols.
Scientific Research Applications
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-depressant activities
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(4-methoxy-phenyl)-isonicotinonitrile: Similar structure but with a methoxy group instead of a fluoro group.
2-Chloro-6-(4-chloro-phenyl)-isonicotinonitrile: Similar structure but with a chloro group instead of a fluoro group.
2-Chloro-6-(4-bromo-phenyl)-isonicotinonitrile: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
2-chloro-6-(4-fluorophenyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2/c13-12-6-8(7-15)5-11(16-12)9-1-3-10(14)4-2-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOZDPFJDMEOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C#N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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